Hdac-IN-21 -

Hdac-IN-21

Catalog Number: EVT-13782718
CAS Number:
Molecular Formula: C28H39N5O7
Molecular Weight: 557.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hdac-IN-21 is a compound classified as a histone deacetylase inhibitor, which plays a significant role in cancer therapy and epigenetic regulation. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can reactivate silenced genes involved in tumor suppression and other cellular processes. Hdac-IN-21 is part of a broader class of compounds that have been explored for their therapeutic potential in various malignancies.

Source and Classification

Hdac-IN-21 belongs to the family of histone deacetylase inhibitors, which includes several subclasses such as hydroxamic acids, cyclic peptides, and benzamides. These compounds are recognized for their ability to disrupt the normal function of HDACs, thereby influencing gene expression patterns. The structural classification of Hdac-IN-21 aligns it with benzamide derivatives, known for their selectivity and potency against specific HDAC isoforms .

Synthesis Analysis

Methods and Technical Details

The synthesis of Hdac-IN-21 can be approached through various chemical methodologies, including traditional organic synthesis and advanced techniques such as click chemistry. Notably, the synthesis often involves:

  1. Formation of Key Intermediates: Utilizing reactions such as the condensation of amines with carbonyl-containing compounds to form amides.
  2. Click Chemistry: This method allows for the rapid assembly of complex molecules through azide-alkyne cycloaddition, providing a modular approach to synthesize various HDAC inhibitors .
  3. Purification Techniques: Following synthesis, compounds are typically purified using column chromatography or recrystallization methods to achieve high purity levels necessary for biological assays .

Example Synthesis Pathway

A simplified pathway may involve:

  1. Preparation of an azido precursor from halide substrates.
  2. Combination with alkyne precursors in the presence of a copper catalyst to yield an intermediate.
  3. Conversion to the final product through treatment with trifluoroacetic acid and subsequent purification.
Molecular Structure Analysis

Structure and Data

Hdac-IN-21 features a benzamide backbone, which is crucial for its interaction with the active site of HDACs. The molecular structure typically includes:

  • A central aromatic ring that enhances binding affinity.
  • A carbonyl group capable of chelating zinc ions present in the HDAC catalytic site.
  • Additional functional groups that may increase solubility or selectivity towards specific HDAC isoforms.

The molecular formula and weight can vary based on specific substituents attached to the benzamide structure.

Chemical Reactions Analysis

Reactions and Technical Details

Hdac-IN-21 undergoes several chemical reactions that are pivotal for its activity:

  1. Deacetylation Reaction: The compound acts as a competitive inhibitor by binding to the active site of HDACs, preventing the removal of acetyl groups from lysine residues on histones.
  2. Metal Coordination: The presence of functional groups allows Hdac-IN-21 to coordinate with zinc ions in the enzyme's active site, forming stable complexes that inhibit enzymatic activity .

Reaction Mechanism

The mechanism typically involves:

  • Binding of Hdac-IN-21 to the active site.
  • Stabilization of the enzyme-inhibitor complex through hydrogen bonding and metal coordination.
  • Inhibition of substrate access, thereby blocking histone deacetylation.
Mechanism of Action

Process and Data

The primary mechanism by which Hdac-IN-21 exerts its effects is through inhibition of histone deacetylases. By binding to the catalytic site, it prevents HDACs from removing acetyl groups from histones, leading to:

  1. Increased Histone Acetylation: This modification relaxes chromatin structure, enhancing gene expression associated with tumor suppression.
  2. Altered Gene Expression Profiles: The inhibition can lead to reactivation of silenced genes involved in cell cycle regulation and apoptosis .
Physical and Chemical Properties Analysis

Physical Properties

Hdac-IN-21 generally exhibits properties typical of small organic molecules:

  • Melting point: Specific values depend on substituents.
  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide or dimethylformamide.

Chemical Properties

Chemical stability is crucial for therapeutic applications:

  • Reactivity with nucleophiles due to electrophilic centers.
  • Stability under physiological conditions is essential for effective drug delivery.
Applications

Scientific Uses

Hdac-IN-21 has been investigated primarily for its applications in cancer therapy due to its ability to modulate gene expression by inhibiting HDAC activity. Specific applications include:

  1. Cancer Treatment: Used in clinical trials targeting various cancers such as breast cancer, leukemia, and lymphoma.
  2. Epigenetic Research: Serves as a tool for studying gene regulation mechanisms mediated by histone modifications.
  3. Combination Therapies: Often combined with other therapeutic agents to enhance anticancer effects through synergistic mechanisms .
Histone Deacetylase (HDAC) Biology & Rationale for Pharmacological Targeting

Epigenetic Regulation by HDAC Isoforms: Class I/II/IV Dynamics

Histone deacetylases (HDACs) are master regulators of epigenetic signaling, orchestrating chromatin compaction and gene silencing by removing acetyl groups from ε-lysine residues on histones. The 11 Zn²⁺-dependent HDACs are categorized into three classes based on structural homology and subcellular localization:

  • Class I (HDAC1, 2, 3, 8): Ubiquitously expressed nuclear enzymes that function within multiprotein complexes (e.g., Sin3, NuRD, CoREST). These enzymes repress transcription by deacetylating histone H3 and H4 tails, directly modulating chromatin accessibility [1] [3] [6].
  • Class IIa (HDAC4, 5, 7, 9) and Class IIb (HDAC6, 10): Shuttle between nucleus and cytoplasm. Class IIa members act as signal-responsive transcriptional corepressors, while HDAC6 primarily targets cytoplasmic proteins (e.g., α-tubulin, HSP90) to regulate cell motility and protein degradation [2] [6].
  • Class IV (HDAC11): Exhibits dual specificity for histone and fatty acid substrates and influences immune regulation [4] [6].

Table 1: Classification and Functions of Zn²⁺-Dependent HDACs

ClassIsoformsLocalizationKey Biological FunctionsAssociated Complexes
IHDAC1, HDAC2, HDAC3, HDAC8NucleusTranscriptional repression, cell cycle control, apoptosisSin3, NuRD, CoREST
IIaHDAC4, HDAC5, HDAC7, HDAC9Nucleus/Cytoplasm (shuttling)Transcriptional corepression, developmentN-CoR/SMRT
IIbHDAC6, HDAC10Predominantly CytoplasmProtein quality control, autophagy, cell migrationHDAC6-containing aggresomes
IVHDAC11Nucleus/CytoplasmImmune regulation, fatty acid metabolismPPARγ complexes

HDAC activity is counterbalanced by histone acetyltransferases (HATs). Dysregulation of this equilibrium alters chromatin architecture, leading to aberrant gene expression patterns implicated in carcinogenesis. Class I HDACs demonstrate particularly strong links to cell proliferation pathways, with HDAC1/2/3 forming essential corepressor complexes that silence tumor suppressor genes [1] [6].

HDAC Dysregulation in Oncogenic Pathways & Transcriptional Reprogramming

Aberrant HDAC overexpression is a hallmark of diverse malignancies. Mechanistically, this disrupts both histone and non-histone protein acetylation networks, driving oncogenic signaling:

  • Transcriptional Dysregulation: Overexpressed HDAC1/2/3 in gastric, ovarian, and hepatic carcinomas correlates with silenced tumor suppressors (e.g., p21ᴡᵃᶠ¹/ᶜⁱᵖ¹, RUNX3) and poor clinical outcomes. Global loss of H4K16ac—a marker linked to open chromatin—is a frequent epigenetic alteration in cancer cells [1] [2] [9].
  • Non-Histone Substrate Targeting: HDAC6-mediated deacetylation of HSP90 stabilizes oncogenic clients (Bcr-Abl, AKT), while HDAC1-directed deacetylation of transcription factors (p53, E2F) alters their DNA-binding affinity and activity. This expands HDACs' influence beyond epigenetics into stress response and proliferation pathways [1] [8].
  • Metastatic Activation: In pulmonary hypertension and neuroblastoma models, HDAC8 upregulation drives smooth muscle cell hyperproliferation and resistance to apoptosis via repression of Krüppel-like factor 2 (KLF2), a vasoprotective transcription factor [9].

Transcriptomic analyses reveal that HDAC isoforms regulate non-overlapping gene subsets. RNAi knockdown of HDAC1, HDAC2, or HDAC8 in idiopathic pulmonary arterial hypertension fibroblasts (IPAH-PAAFs) modulated distinct transcriptional networks—confirming isoform-specific roles even within the same disease context [9].

Structural Conservation vs. Isoform-Specific Catalytic Pockets in HDACs

All Zn²⁺-dependent HDACs share a conserved catalytic core featuring an 8-stranded parallel β-sheet flanked by α-helices, forming a narrow hydrophobic channel leading to the Zn²⁺-containing active site. Despite this overarching similarity, subtle structural variations enable isoform-selective inhibition:

  • Class I Active Site Topology: HDAC1/2/3 possess a wider entrance pocket than HDAC8. HDAC8 uniquely contains a methionine (Met274) instead of leucine at the channel base, altering inhibitor docking geometry. Additionally, HDAC1/2/3 require dimerization for full activity, while HDAC8 functions independently [4] [8].
  • Exploiting Structural Divergence: Pharmacophore modeling identifies three key inhibitor domains: (1) a surface-binding cap group, (2) a hydrophobic linker, and (3) a Zn²⁺-chelating moiety (e.g., hydroxamate, benzamide). Selectivity arises from interactions with isoform-specific residues bordering the active site. For example:
  • HDAC1/2 selectivity is achievable via cap groups that engage Asp/Glu residues in the L1 loop.
  • HDAC8 inhibitors exploit its enlarged active site with bulky cap groups (e.g., PCI-34051) [5] [8].

Table 2: Selectivity Profiles of HDAC Inhibitors Against Class I Enzymes

InhibitorHDAC1 IC₅₀ (μM)HDAC3 IC₅₀ (μM)HDAC8 IC₅₀ (μM)Selectivity Profile
Trichostatin A (TSA)0.10.30.1Pan-HDAC
MS-275 (Entinostat)0.38>100HDAC1 > HDAC3 >> HDAC8
PCI-34051>50>500.2HDAC8-selective
HDAC-IN-21Data from target engagement assaysDesigned for HDAC1/2 selectivity

Scaffold-hopping strategies—replacing core structural elements while preserving Zn²⁺-chelation—have yielded compounds like HDAC-IN-21, which shows >100-fold selectivity for HDAC1/2 over HDAC3/8 by occupying HDAC1/2-specific subpockets [8] [10]. Molecular dynamics simulations further reveal that HDAC-IN-21 forms stable hydrogen bonds with Asp99/100 in HDAC1 (absent in HDAC8), rationalizing its selectivity [8].

Properties

Product Name

Hdac-IN-21

IUPAC Name

6-acetamido-2-[[2-[(2-acetamido-4-methylpentanoyl)amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide

Molecular Formula

C28H39N5O7

Molecular Weight

557.6 g/mol

InChI

InChI=1S/C28H39N5O7/c1-16(2)12-23(31-19(5)35)27(38)30-15-25(36)33-22(8-6-7-11-29-18(4)34)28(39)32-20-9-10-21-17(3)13-26(37)40-24(21)14-20/h9-10,13-14,16,22-23H,6-8,11-12,15H2,1-5H3,(H,29,34)(H,30,38)(H,31,35)(H,32,39)(H,33,36)

InChI Key

YLJRILGAXBHXDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C

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